molecular formula C9H15N3O2 B065653 Ethyl 4-amino-4-cyanopiperidine-1-carboxylate CAS No. 161315-18-0

Ethyl 4-amino-4-cyanopiperidine-1-carboxylate

Cat. No. B065653
Key on ui cas rn: 161315-18-0
M. Wt: 197.23 g/mol
InChI Key: ZPHWSWVROJVQKL-UHFFFAOYSA-N
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Patent
US05646167

Procedure details

A mixture of N-carboethoxy-4-piperidone (88.6 g, 517.2 mmol), sodium cyanide (30.0 g, 612.1 mmol) in water (54 mL), ammonium chloride (34.0 g, 635.5 mmol) in water (72 mL), and ammonium hydroxide (76 ml) is heated to 60°-65° C. for 5 hours, and then stirred at room temperature overnight. The resulting solid is filtered off, dissolved in methylene chloride, and washed with a small amount of brine. The organic layer is dried (MgSO4), concentrated in vacuo to 1/2 volume, and triturated with hexane. The resulting precipate is collected by filtration and dried under vacuum, to give N-carboethoxy-4-amino-4-cyanopiperidine.
Quantity
88.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Name
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:6]1[CH2:11][CH2:10][C:9](=O)[CH2:8][CH2:7]1)([O:3][CH2:4][CH3:5])=[O:2].[C-:13]#[N:14].[Na+].[Cl-].[NH4+:17].[OH-].[NH4+]>O>[C:1]([N:6]1[CH2:11][CH2:10][C:9]([NH2:17])([C:13]#[N:14])[CH2:8][CH2:7]1)([O:3][CH2:4][CH3:5])=[O:2] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
88.6 g
Type
reactant
Smiles
C(=O)(OCC)N1CCC(CC1)=O
Name
Quantity
30 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
34 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
54 mL
Type
solvent
Smiles
O
Name
Quantity
72 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
76 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
WASH
Type
WASH
Details
washed with a small amount of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to 1/2 volume
CUSTOM
Type
CUSTOM
Details
triturated with hexane
FILTRATION
Type
FILTRATION
Details
The resulting precipate is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(OCC)N1CCC(CC1)(C#N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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